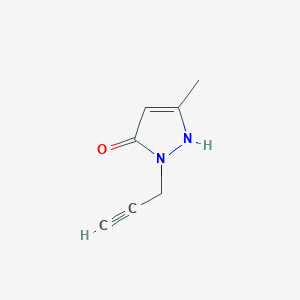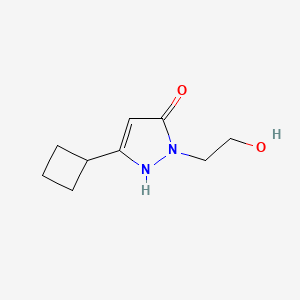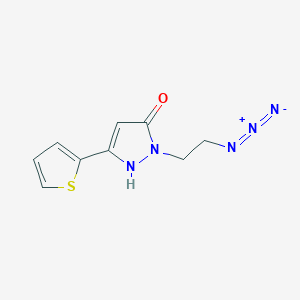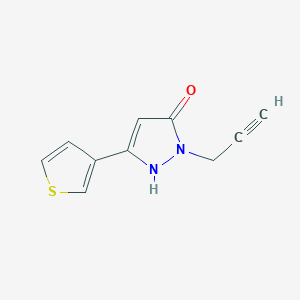![molecular formula C7H9ClN2S B1484061 3-(Clorometil)-2,4,6,7-tetrahidrotiopirano[4,3-c]pirazol CAS No. 2091576-70-2](/img/structure/B1484061.png)
3-(Clorometil)-2,4,6,7-tetrahidrotiopirano[4,3-c]pirazol
Descripción general
Descripción
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a significant area of research due to their diverse and valuable synthetical, biological, and photophysical properties . Various strategies have been employed, including the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .Molecular Structure Analysis
Pyrazole, which has two nitrogen atoms and aromatic character, provides diverse functionality and stereochemical complexity in a five-membered ring structure .Chemical Reactions Analysis
Pyrazole derivatives have been used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They have been involved in various chemical reactions, including multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary greatly depending on their substituent groups .Aplicaciones Científicas De Investigación
Aplicaciones Antibacterianas y Antifúngicas
Los derivados de pirazol se han examinado por sus actividades antibacterianas y antifúngicas. La presencia de una porción de pirazol funcionalizada en los compuestos puede contribuir a su eficacia en la lucha contra diversas cepas bacterianas y fúngicas .
Investigación del Cáncer
Los nuevos derivados de pirazol han mostrado potencial en estudios antitumorales. Por ejemplo, ciertos compuestos se han evaluado por su citotoxicidad contra líneas celulares de cáncer como HCT-116, lo que indica su posible uso en la investigación del tratamiento del cáncer .
Química Verde
La síntesis de pirazoles ha visto avances en métodos ecológicos, incluyendo enfoques de síntesis basados en agua. Esto destaca el papel del compuesto en el desarrollo de procesos químicos sostenibles .
Diseño y Descubrimiento de Medicamentos
Los derivados de pirazol se están explorando para el diseño de medicamentos debido a su versatilidad estructural y relevancia biológica. Sirven como un andamio para desarrollar nuevos agentes terapéuticos .
Catálisis
Algunos derivados de pirazol se han utilizado como catalizadores debido a sus propiedades resinosas, no tóxicas, térmicamente estables y rentables. Esto los hace valiosos en diversas reacciones químicas y aplicaciones industriales .
Química Sintética
Se han documentado avances en las rutas sintéticas para los compuestos piranopirazol, lo que podría ser relevante para el compuesto en cuestión, dada su similitud estructural. Estos avances sintéticos pueden conducir al desarrollo de nuevos materiales y productos químicos .
Mecanismo De Acción
Target of Action
The primary target of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole interferes with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen . This compound belongs to the class of Succinate Dehydrogenase Inhibitors (SDHIs), which have unique sites of action .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle, a crucial metabolic pathway that provides energy for cellular processes . By inhibiting SDH, the compound disrupts this cycle, leading to energy deprivation and eventual death of the pathogen .
Pharmacokinetics
Similar compounds are known to have good tissue penetration and permeability
Result of Action
The result of the action of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is the inhibition of energy production in pathogenic bacteria, leading to their death . This makes the compound a potential candidate for the development of new antimicrobial agents.
Action Environment
The action of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and alter its activity .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and peroxisome proliferator-activated receptors (PPARs). These interactions are crucial for its biochemical activity, as they influence the compound’s ability to modulate enzyme activity and protein function. For instance, 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can inhibit CDK2, leading to alterations in cell cycle progression and apoptosis induction .
Cellular Effects
The effects of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the growth of cancer cell lines such as MCF-7, HCT-116, and HepG-2 by inducing apoptosis and altering cell cycle progression . Additionally, 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as CDK2 and PPARs. This binding leads to the inhibition or activation of these enzymes, resulting in changes in gene expression and cellular function. For example, the inhibition of CDK2 by 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole results in cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various laboratory conditions, with minimal degradation over time . Long-term exposure to 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . High doses have been associated with adverse effects, including toxicity and organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to modulate the activity of key metabolic enzymes, influencing metabolic flux and metabolite levels . These interactions are crucial for its biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is critical for its activity and function. This compound has been observed to localize to specific cellular compartments, including the nucleus and cytoplasm . The targeting of 3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole to these compartments is mediated by targeting signals and post-translational modifications . These localization patterns are essential for its biochemical activity and therapeutic potential.
Propiedades
IUPAC Name |
3-(chloromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQBQJAAHTVVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



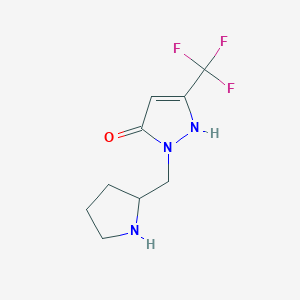
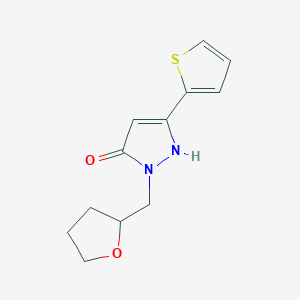

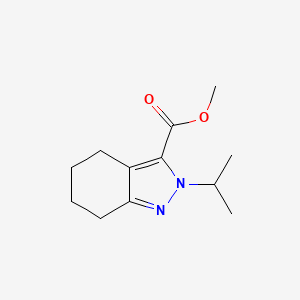
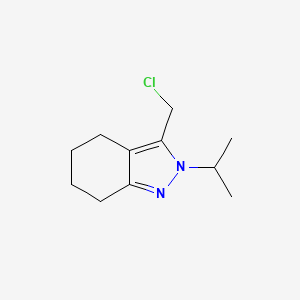

![Methyl 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1483991.png)
![Methyl 2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1483993.png)
